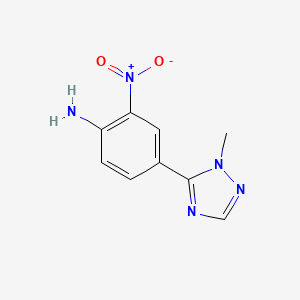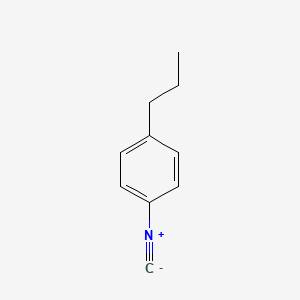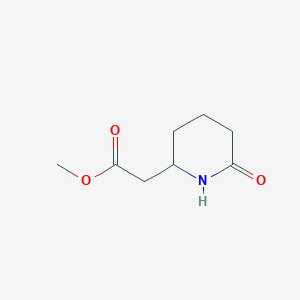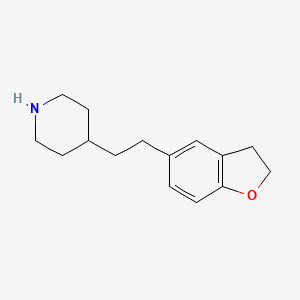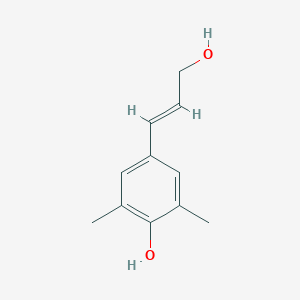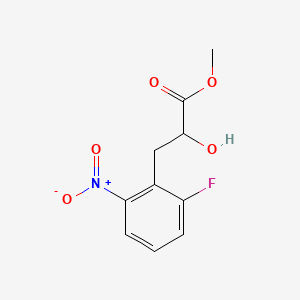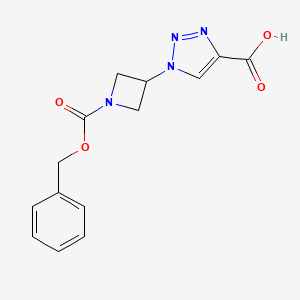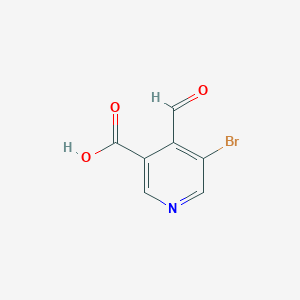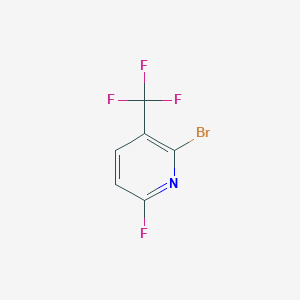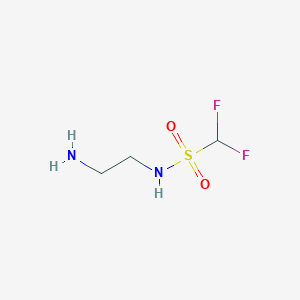
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone is a chemical compound with the molecular formula C13H16O3 It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with a hydroxy and a methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with hydroxy and methoxyethyl groups through electrophilic aromatic substitution reactions. Common reagents include methoxyethyl chloride and hydroxybenzene derivatives.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a phenyl ketone derivative.
Reduction: Formation of a cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanol.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxyethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl phenyl ketone: Lacks the hydroxy and methoxyethyl groups, making it less versatile in terms of reactivity and applications.
2-Hydroxy-5-(2-methoxyethyl)phenyl methanone: Lacks the cyclopropyl group, which may affect its binding properties and biological activity.
Uniqueness
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group enhances its stability and binding affinity, making it a valuable compound in various research fields.
Propiedades
Número CAS |
1249362-85-3 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
cyclopropyl-[2-hydroxy-5-(2-methoxyethyl)phenyl]methanone |
InChI |
InChI=1S/C13H16O3/c1-16-7-6-9-2-5-12(14)11(8-9)13(15)10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3 |
Clave InChI |
ZXFJPLVRPPDILE-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
